

Application Note: Quantification of L-Cystathionine in Biofluids by LC-MS/MS

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Compound of Interest

Compound Name: *L-Cystathionine*

Cat. No.: *B1193133*

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Abstract

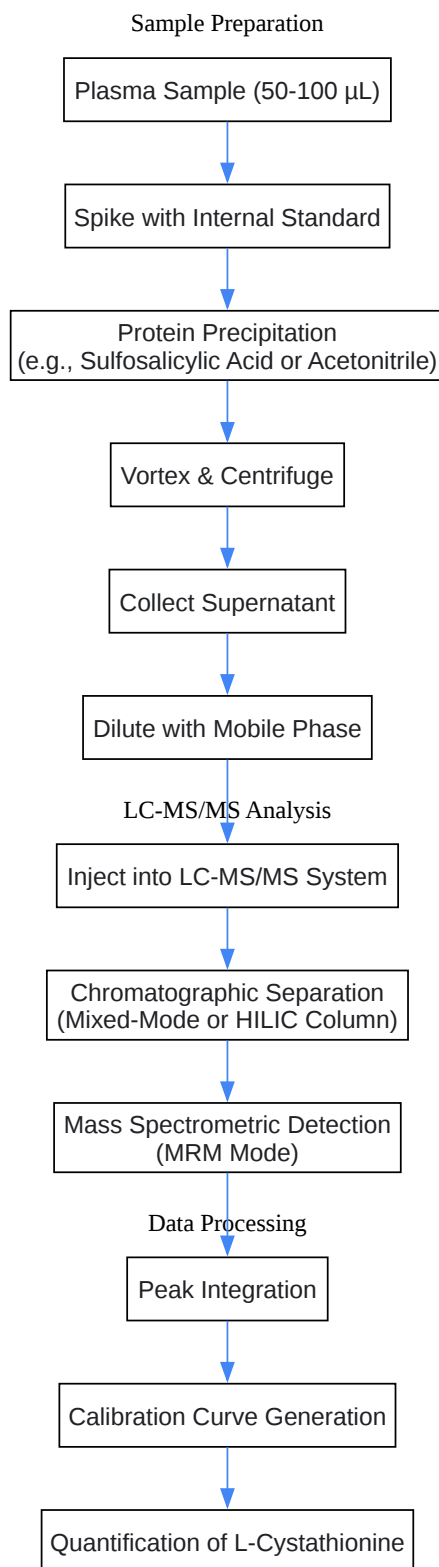
L-Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Accurate quantification of **L-Cystathionine** in biological fluids is essential for studying various physiological and pathological states, including inherited metabolic disorders, vitamin deficiencies, and cardiovascular diseases.[1][2][3] This application note provides a detailed protocol for the sensitive and specific quantification of **L-Cystathionine** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is robust, reproducible, and suitable for high-throughput clinical research applications.

Introduction

L-Cystathionine is formed from homocysteine and serine by the enzyme cystathionine β -synthase (CBS) and is subsequently converted to cysteine by cystathionine γ -lyase (CGL).[1] Both enzymes require pyridoxal phosphate (vitamin B6) as a cofactor.[1] Dysregulation of this pathway can lead to an accumulation or depletion of **L-Cystathionine**, which has been associated with conditions such as homocystinuria, vitamin B6, B12, and folate deficiencies, as well as certain tumors and kidney dysfunction.[1][2][4]

LC-MS/MS offers a highly sensitive and specific platform for the direct measurement of **L-Cystathionine** in complex biological matrices, overcoming the limitations of traditional methods that may require derivatization.[5][6] This document outlines a complete workflow, from sample preparation to data acquisition, for the reliable quantification of **L-Cystathionine** in plasma.

Experimental Workflow



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Caption: Experimental workflow for **L-Cystathionine** quantification.

Transsulfuration Pathway

Caption: The transsulfuration pathway showing the role of **L-Cystathionine**.

Protocols

Materials and Reagents

- **L-Cystathionine** standard ($\geq 98\%$ purity)
- Stable isotope-labeled internal standard (e.g., **L-Cystathionine-d4**)
- LC-MS grade water, acetonitrile, and methanol
- Formic acid and ammonium formate
- Sulfosalicylic acid
- Human plasma (control and study samples)

Sample Preparation Protocol

This protocol is a synthesis of commonly used methods for the preparation of plasma samples for amino acid analysis.[\[5\]](#)[\[7\]](#)[\[8\]](#)

- Thawing: Thaw frozen plasma samples on ice.
- Aliquoting: Pipette 100 μL of each plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
- Internal Standard Spiking: Add 10 μL of the internal standard working solution to each tube.
- Protein Precipitation: Add 10 μL of 30% sulfosalicylic acid to each tube.[\[5\]](#)
- Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
- Incubation: Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.[\[5\]](#)

- Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[\[5\]](#)
- Supernatant Transfer: Carefully transfer 50 µL of the supernatant to a new clean tube.
- Dilution: Add 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the supernatant.[\[5\]](#)
- Final Vortex and Transfer: Vortex the diluted sample and transfer it to an LC autosampler vial for analysis.

LC-MS/MS Method

The following parameters are a starting point and may require optimization for different LC-MS/MS systems.

Parameter	Recommended Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	Mixed-mode column (e.g., Thermo Scientific™ Acclaim™ Trinity) or HILIC column (e.g., Raptor Polar X)[5][6][9]
Column Temperature	30-40 °C[5][9]
Mobile Phase A	Water with 0.1% Formic Acid and 1 mM Ammonium Formate
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	2 - 5 µL[5][9]
Gradient	A typical gradient would start with a high aqueous percentage, ramp to a high organic percentage to elute the analyte, and then re-equilibrate.
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	L-Cystathionine: Precursor ion (m/z) → Product ion (m/z). Specific transitions should be optimized for the instrument used.

Quantitative Data

The concentration of **L-Cystathionine** can vary depending on the biofluid and the physiological state of the individual. Below is a summary of reported concentrations in human plasma/serum.

Biofluid	Population	L-Cystathionine Concentration (μmol/L)	Reference
Plasma	Normal Adults	0 - 0.3	[1]
Serum	Normal Blood Donors	0.065 - 0.301	[10]
Serum	Cobalamin (B12) Deficient Patients	0.208 - 2.920	[10]
Serum	Folate Deficient Patients	0.138 - 4.150	[10]
Plasma	Cystathionine β-synthase Deficient Patients	Low to low normal (e.g., 0.030 - 0.114)	[4][10]

Conclusion

This application note provides a comprehensive and detailed method for the quantification of **L-Cystathionine** in human plasma by LC-MS/MS. The protocol is designed to be a valuable resource for researchers and clinicians investigating the role of the transsulfuration pathway in health and disease. The high sensitivity and specificity of this method make it an ideal tool for both basic research and clinical diagnostic development.

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